1-Ethynyl-5-fluoro-3-methyl-2-(2,2,2-trifluoroethoxy)benzene
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Overview
Description
1-Ethynyl-5-fluoro-3-methyl-2-(2,2,2-trifluoroethoxy)benzene is an aromatic compound with a unique structure that includes an ethynyl group, a fluoro substituent, a methyl group, and a trifluoroethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-5-fluoro-3-methyl-2-(2,2,2-trifluoroethoxy)benzene typically involves multiple steps, starting from readily available precursors. The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using appropriate trifluoroethanol derivatives .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-5-fluoro-3-methyl-2-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Nucleophilic Substitution: The trifluoroethoxy group can be a site for nucleophilic substitution reactions.
Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkenes.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines can be used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like hydrogen gas with a palladium catalyst can be employed.
Major Products:
Substituted Benzene Derivatives: Products from electrophilic aromatic substitution reactions.
Alkylated or Aminated Derivatives: Products from nucleophilic substitution reactions.
Carbonyl Compounds or Alkenes: Products from oxidation or reduction reactions.
Scientific Research Applications
1-Ethynyl-5-fluoro-3-methyl-2-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethynyl-5-fluoro-3-methyl-2-(2,2,2-trifluoroethoxy)benzene involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-Ethynyl-3-fluoro-5-methylbenzene: Shares structural similarities but lacks the trifluoroethoxy group.
1-Ethynyl-5-fluoro-2-methylbenzene: Similar structure but with different substituent positions.
1-Ethynyl-4-fluoro-3-methylbenzene: Another structurally related compound with different substituent positions.
Uniqueness: 1-Ethynyl-5-fluoro-3-methyl-2-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties, such as increased lipophilicity and stability .
Properties
IUPAC Name |
1-ethynyl-5-fluoro-3-methyl-2-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O/c1-3-8-5-9(12)4-7(2)10(8)16-6-11(13,14)15/h1,4-5H,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMRKCPGTVPWES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(F)(F)F)C#C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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